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molecular formula C11H11NO B168952 1-(1-Methyl-1H-indol-4-yl)ethanone CAS No. 120160-29-4

1-(1-Methyl-1H-indol-4-yl)ethanone

Cat. No. B168952
M. Wt: 173.21 g/mol
InChI Key: ASUMTUNMRMQBAM-UHFFFAOYSA-N
Attention: For research use only. Not for human or veterinary use.
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Patent
US07196102B2

Procedure details

The title compound was prepared by the same procedure for preparing 1-pyridin-3-yl-ethylamine from 1-(1-methyl-1H-indol-4-yl)-ethanone (1.75 g, 10 mmol), 2 M ammonia solution in methyl alcohol (25 mL, 50 mmol, Aldrich), acetic acid (15 mL, J. T. Baker) and sodium cyanoborohydride (2.5 g, 40 mmol, Aldrich). The title compound was purified by column chromatography (silica gel, 2 M ammonia solution in methyl alcohol/ethyl acetate 1/10) in form as light yellow oil in 48% yield (0.83 g, 4.8 mmol).
Quantity
0 (± 1) mol
Type
reactant
Reaction Step One
Quantity
1.75 g
Type
reactant
Reaction Step One
Quantity
0 (± 1) mol
Type
reactant
Reaction Step One
Quantity
25 mL
Type
reactant
Reaction Step One
Quantity
2.5 g
Type
reactant
Reaction Step One
Quantity
15 mL
Type
solvent
Reaction Step One
Yield
48%

Identifiers

REACTION_CXSMILES
[N:1]1C=CC=C(C(N)C)C=1.[CH3:10][N:11]1[C:19]2[C:14](=[C:15]([C:20](=O)[CH3:21])[CH:16]=[CH:17][CH:18]=2)[CH:13]=[CH:12]1.N.CO.C([BH3-])#N.[Na+]>C(O)(=O)C>[CH3:10][N:11]1[C:19]2[C:14](=[C:15]([CH:20]([NH2:1])[CH3:21])[CH:16]=[CH:17][CH:18]=2)[CH:13]=[CH:12]1 |f:4.5|

Inputs

Step One
Name
Quantity
0 (± 1) mol
Type
reactant
Smiles
N1=CC(=CC=C1)C(C)N
Name
Quantity
1.75 g
Type
reactant
Smiles
CN1C=CC2=C(C=CC=C12)C(C)=O
Name
Quantity
0 (± 1) mol
Type
reactant
Smiles
N
Name
Quantity
25 mL
Type
reactant
Smiles
CO
Name
Quantity
2.5 g
Type
reactant
Smiles
C(#N)[BH3-].[Na+]
Name
Quantity
15 mL
Type
solvent
Smiles
C(C)(=O)O

Conditions

Other
Conditions are dynamic
1
Details
See reaction.notes.procedure_details.

Workups

CUSTOM
Type
CUSTOM
Details
The title compound was purified by column chromatography (silica gel, 2 M ammonia solution in methyl alcohol/ethyl acetate 1/10) in form as light yellow oil in 48% yield (0.83 g, 4.8 mmol)

Outcomes

Product
Name
Type
product
Smiles
CN1C=CC2=C(C=CC=C12)C(C)N
Measurements
Type Value Analysis
YIELD: PERCENTYIELD 48%

Source

Source
Open Reaction Database (ORD)
Description
The Open Reaction Database (ORD) is an open-access schema and infrastructure for structuring and sharing organic reaction data, including a centralized data repository. The ORD schema supports conventional and emerging technologies, from benchtop reactions to automated high-throughput experiments and flow chemistry. Our vision is that a consistent data representation and infrastructure to support data sharing will enable downstream applications that will greatly improve the state of the art with respect to computer-aided synthesis planning, reaction prediction, and other predictive chemistry tasks.
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